molecular formula C14H9NO6S B14964806 4-(2-Carboxy-phenylsulfanyl)-3-nitro-benzoic acid CAS No. 6525-41-3

4-(2-Carboxy-phenylsulfanyl)-3-nitro-benzoic acid

Katalognummer: B14964806
CAS-Nummer: 6525-41-3
Molekulargewicht: 319.29 g/mol
InChI-Schlüssel: FVMQSMJTJFRWBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-carboxyphenyl)sulfanyl]-3-nitrobenzoic acid is an organic compound with a complex structure that includes a nitro group, a carboxyphenyl group, and a sulfanyl group attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-carboxyphenyl)sulfanyl]-3-nitrobenzoic acid typically involves multi-step organic reactions. One common method involves the nitration of 4-[(2-carboxyphenyl)sulfanyl]benzoic acid, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction conditions must be carefully monitored to ensure the selective nitration of the benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2-carboxyphenyl)sulfanyl]-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Various electrophiles such as halogens, sulfonyl chlorides, and nitro groups.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoic acid derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-[(2-carboxyphenyl)sulfanyl]-3-nitrobenzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(2-carboxyphenyl)sulfanyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(2-carboxyphenyl)sulfanyl]-3-nitrobenzoic acid is unique due to the presence of both a nitro group and a sulfanyl group on the benzoic acid core

Eigenschaften

CAS-Nummer

6525-41-3

Molekularformel

C14H9NO6S

Molekulargewicht

319.29 g/mol

IUPAC-Name

4-(2-carboxyphenyl)sulfanyl-3-nitrobenzoic acid

InChI

InChI=1S/C14H9NO6S/c16-13(17)8-5-6-12(10(7-8)15(20)21)22-11-4-2-1-3-9(11)14(18)19/h1-7H,(H,16,17)(H,18,19)

InChI-Schlüssel

FVMQSMJTJFRWBR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.